N'-(4-isopropylbenzyl)benzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

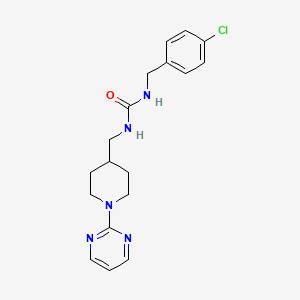

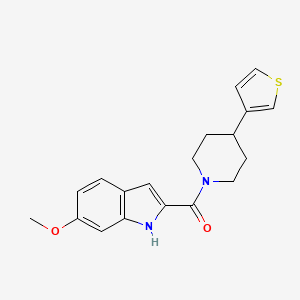

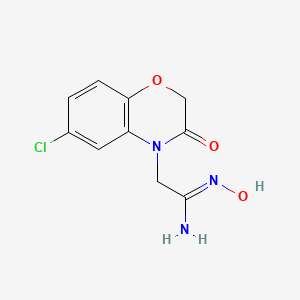

“N’-(4-isopropylbenzyl)benzohydrazide” is a type of organic compound known as aromatic monoterpenoids . These are monoterpenoids containing at least one aromatic ring . The molecular formula is C17H20N2O2 .

Molecular Structure Analysis

The molecular structure of “N’-(4-isopropylbenzyl)benzohydrazide” consists of 17 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The average mass is 284.353 Da and the monoisotopic mass is 284.152466 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “N’-(4-isopropylbenzyl)benzohydrazide” include a molecular formula of C17H20N2O2, an average mass of 284.353 Da, and a monoisotopic mass of 284.152466 Da .Wissenschaftliche Forschungsanwendungen

Biological Activity

- Antibacterial and Antifungal Properties : Several studies have highlighted the antimicrobial properties of benzohydrazide derivatives. For instance, compounds like N'-(2-hydroxy-3-methoxybenzylidene)-4-tert-butyl- benzohydrazide have demonstrated significant antibacterial and antifungal activities, effective against various bacterial and fungal strains (Sirajuddin et al., 2013). Similarly, other derivatives have shown potent inhibition against Mycobacterium tuberculosis, methicillin-resistant Staphylococcus aureus, and various fungal strains (Krátký et al., 2017).

Chemical and Pharmaceutical Research

- Antifungal Activity and QSAR Studies : Benzohydrazides like N',N'-dibenzylbenzohydrazides have been synthesized and evaluated for their antifungal activity, showing promising results. Quantitative Structure-Activity Relationship (QSAR) studies have been used to understand the antifungal activity of these compounds (Reino et al., 2007).

- Synthesis and Catalytic Applications : Efficient methods for the synthesis of N'-(4-isopropylbenzyl)benzohydrazide derivatives have been developed, such as lipase-catalyzed hydrazine insertion, which demonstrates the potential of these compounds in organic chemistry (Yu et al., 2022).

Analytical and Material Science

- Structural Characterization and Antimicrobial Activities : The crystal structures of various benzohydrazide compounds have been analyzed, providing insights into their antimicrobial properties. These studies often involve X-ray crystallography to understand the molecular structure and interactions (Han, 2013).

- Corrosion Inhibition : Some benzohydrazide derivatives have been evaluated for their efficacy as corrosion inhibitors in acidic media, demonstrating their potential in industrial applications (Lgaz et al., 2019).

Biomedical Research

- DNA Binding and Inhibition Studies : Benzohydrazide derivatives have been shown to bind to DNA, which is crucial in understanding their biological activity and potential therapeutic applications. For example, the binding of benzohydrazides to red blood cell carbonic anhydrases has been studied, revealing their role as selective inhibitors (Korkmaz et al., 2022).

Eigenschaften

IUPAC Name |

N'-[(4-propan-2-ylphenyl)methyl]benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O/c1-13(2)15-10-8-14(9-11-15)12-18-19-17(20)16-6-4-3-5-7-16/h3-11,13,18H,12H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PILWWDJNSZVFQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CNNC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(4-isopropylbenzyl)benzohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-nitrobenzamide hydrochloride](/img/structure/B2860111.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide](/img/structure/B2860113.png)

![Methyl 4-[(5-(3-pyridyl)-1,3,4-oxadiazol-2-ylthio)methyl]benzoate](/img/structure/B2860115.png)

![1-[4-(3,4-Difluorophenoxy)phenyl]ethan-1-ol](/img/structure/B2860119.png)

![2,5-dimethyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2860125.png)

![1-(2-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}cyclopropyl)-4-methoxybenzene](/img/structure/B2860128.png)